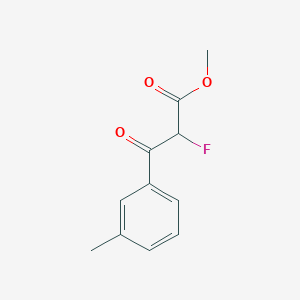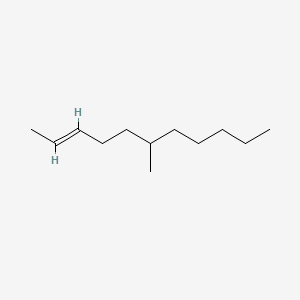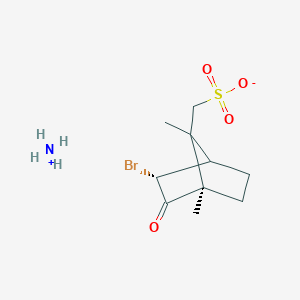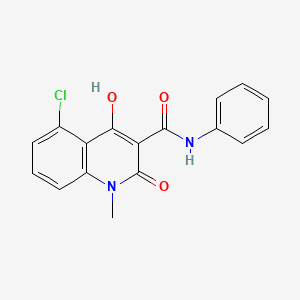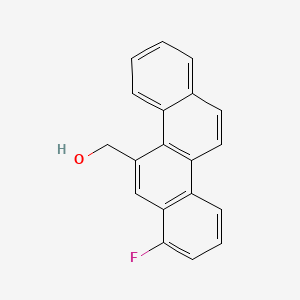
5-Chrysenemethanol, 7-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chrysenemethanol, 7-fluoro-: is an organic compound with the molecular formula C19H13FO . It features a chrysenemethanol backbone with a fluorine atom substituted at the 7th position. This compound is notable for its aromatic structure, which includes multiple benzene rings, and its primary alcohol functional group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenemethanol, 7-fluoro- can be achieved through various organic synthesis techniques. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Chrysenemethanol, 7-fluoro- typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chrysenemethanol, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: 5-Chrysenemethanol, 7-fluoro- is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials with unique electronic properties .
Biology and Medicine: In biological research, this compound is utilized in the design of fluorescent probes and imaging agents due to its aromatic structure and the presence of the fluorine atom, which can enhance fluorescence properties .
Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance and durability .
Mecanismo De Acción
The mechanism by which 5-Chrysenemethanol, 7-fluoro- exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the aromatic structure allows for π-π interactions with target molecules . These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Comparación Con Compuestos Similares
5-Chrysenemethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.
7-Fluoro-1-naphthalenemethanol: Another fluorinated aromatic alcohol with a simpler structure.
7-Fluoro-2-phenylethanol: A smaller fluorinated aromatic alcohol with different reactivity.
Uniqueness: 5-Chrysenemethanol, 7-fluoro- is unique due to its combination of a complex aromatic structure and the presence of a fluorine atom. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
80257-14-3 |
|---|---|
Fórmula molecular |
C19H13FO |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(7-fluorochrysen-5-yl)methanol |
InChI |
InChI=1S/C19H13FO/c20-18-7-3-6-15-16-9-8-12-4-1-2-5-14(12)19(16)13(11-21)10-17(15)18/h1-10,21H,11H2 |
Clave InChI |
XTCGUSLLQRJJMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=C3C=CC=C4F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



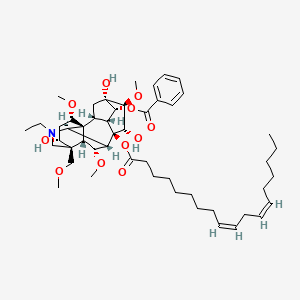
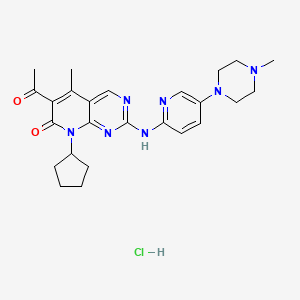
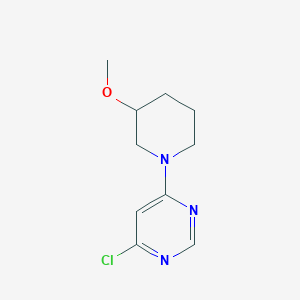
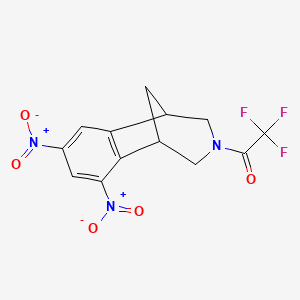
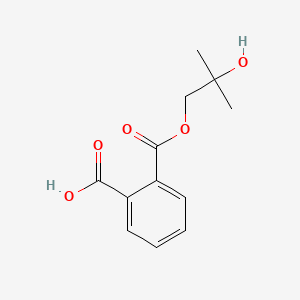
![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
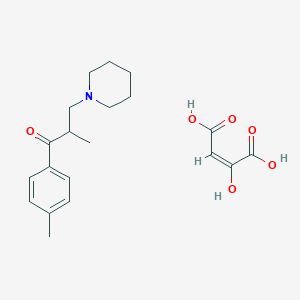
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
